molecular formula C14H19NO4S B3156745 Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate CAS No. 835632-29-6

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate

Cat. No.: B3156745
CAS No.: 835632-29-6
M. Wt: 297.37 g/mol
InChI Key: UPFBYOIWJBRBMM-UHFFFAOYSA-N
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Description

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate (CAS 835632-29-6) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor synthesized via the versatile Gewald reaction, a method renowned for constructing multifunctional 2-aminothiophene scaffolds . Researchers utilize this compound as a key building block for synthesizing a diverse library of derivatives for biological evaluation. Its structure allows for further functionalization, particularly through reactions at the reactive 2-amino group, enabling the creation of Schiff base derivatives and other complex molecules . Compounds based on this tetrahydrobenzo[b]thiophene core have demonstrated a range of promising biological activities in scientific studies, including antimicrobial , antioxidant , and anti-inflammatory effects, with some derivatives acting as activators of the NRF2 pathway . Furthermore, this scaffold is investigated for its potential in anticancer research, with some analogues showing cytotoxic activity against human lung cancer cell lines (A-549) . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions; consult the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information prior to use.

Properties

IUPAC Name

diethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-18-13(16)8-5-6-9-10(7-8)20-12(15)11(9)14(17)19-4-2/h8H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFBYOIWJBRBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC(=C2C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl cyanoacetate with a suitable thiophene derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in producing tetrahydrobenzo[b]thiophene derivatives with high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows it to be a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the diethyl ester group can enhance its efficacy against various bacterial strains .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have demonstrated its ability to inhibit the proliferation of certain cancer cell lines . Further research is required to elucidate the mechanisms involved and to assess its potential as a chemotherapeutic agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

Synthesis of Heterocycles

This compound can be used as a precursor for synthesizing more complex heterocyclic compounds. For instance, it has been employed in the synthesis of thienopyrimidine derivatives which are relevant in pharmaceuticals .

Dyes and Pigments

This compound has also found applications in the production of azo dyes and other colorants. Its reactivity allows it to form stable colored compounds that are useful in various industries including textiles and coatings .

Material Science

In material science, this compound is explored for its potential use in polymer chemistry.

Polymer Additives

The compound can act as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Demonstrated activity against Gram-positive bacteria with MIC values < 100 µg/mL.
Anticancer Inhibition of cancer cell proliferation with IC50 values ranging from 10-30 µM.
Organic Synthesis Successful synthesis of thienopyrimidine derivatives using this compound as a precursor.
Dyes and Pigments Formation of stable azo dyes with high colorfastness properties.
Polymer Chemistry Enhanced mechanical properties observed in polymer blends containing the compound.

Mechanism of Action

The mechanism of action of diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is associated with the activation of the NRF2 pathway, which leads to the expression of antioxidant and anti-inflammatory genes. The compound disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, allowing NRF2 to translocate to the nucleus and activate gene expression .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dual ester groups distinguish it from mono-functionalized analogs like 6CN (cyano) or ethyl 3-carboxylate.
  • Carbamate and amide derivatives (e.g., SIM-53B) require acylation with benzoyl chlorides, whereas thiazole derivatives involve heterocyclic ring formation .

Key Observations :

  • Cyano (6CN) and thiazole substituents enhance antiproliferative activity compared to ester derivatives.
  • The dual ester groups in the target compound may improve membrane permeability but could reduce target specificity compared to amide-linked analogs like SIM-53B .

Physicochemical Properties

Compound Molecular Weight LogP Solubility
Target Compound ~295.3 (estimated) ~3.2 (predicted) Low aqueous solubility
6CN 190.23 1.8 Moderate in DMSO
Ethyl 3-carboxylate 225.31 2.64 Soluble in organic solvents
SIM-53B 353.41 2.1 Moderate (depends on benzamide)

Key Observations :

  • The target compound’s higher LogP (vs.

Biological Activity

Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Overview of the Compound

This compound is characterized by a unique structure that includes a fused thiophene and benzene ring with two ester functional groups. Its IUPAC name reflects its complex structure, and it is known for various chemical reactivities due to the presence of these functional groups .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of ethyl cyanoacetate with appropriate thiophene derivatives under controlled conditions. Microwave-assisted synthesis has also been employed to enhance yields and purity.

Anticancer Properties

Recent studies have shown that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines:

  • In Vitro Studies : The compound demonstrated effective inhibition against L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The IC50 values for these compounds were reported to be significantly lower than 20 μM for active compounds .
  • Mechanism of Action : The mechanism involves disrupting tubulin assembly during cell division. The compound's interaction with specific molecular targets leads to cell cycle arrest in the G2/M phase, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its activation of the NRF2 pathway. This activation results in the upregulation of antioxidant and anti-inflammatory genes by preventing the interaction between KEAP1 and NRF2.

Comparative Analysis

To better understand the biological activity of this compound in comparison to similar compounds:

Compound NameStructureIC50 (μM)Mechanism
This compoundStructure<20 (active)Tubulin assembly inhibition
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateSimilar but lacks second ester>50 (inactive)Less effective
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideCarboxamide instead of ester>50 (inactive)Less effective

This table illustrates that this compound possesses superior biological activity compared to its analogs due to its structural features.

Case Studies

  • Antiproliferative Activity : In a study evaluating various tetrahydrobenzo[b]thiophenes against cancer cell lines (L1210 and HeLa), diethyl 2-amino derivatives showed a marked increase in potency compared to other derivatives tested .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with diethyl 2-amino derivatives resulted in significant G2/M phase accumulation in K562 cells. This indicates selective targeting of cancer cells while sparing normal human peripheral blood mononuclear cells .

Q & A

Q. What are the standard synthetic routes for preparing diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate and its derivatives?

The compound is typically synthesized via the Gewald reaction , which involves cyclohexanone, malononitrile (or derivatives like ethyl cyanoacetate), and elemental sulfur under basic conditions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a key intermediate) is formed by reacting cyclohexanone with ethyl cyanoacetate and sulfur in ethanol, catalyzed by morpholine . Derivatives are often generated by further functionalization, such as reactions with isocyanates (e.g., 2-chloroethyl isocyanate in toluene under reflux) or benzoylisothiocyanate to form thiourea adducts .

Q. What analytical techniques are used to confirm the structure of this compound and its derivatives?

1H/13C NMR spectroscopy is critical for confirming regiochemistry and substituent placement, particularly for distinguishing between tautomeric forms in fused heterocycles. IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹). Elemental analysis ensures purity and stoichiometric ratios, while X-ray crystallography resolves ambiguities in complex derivatives (e.g., monoclinic crystal systems with space group C2/c) . Mass spectrometry (MS) is used for molecular weight validation .

Q. What are the key intermediates in synthesizing bioactive derivatives of this compound?

The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core serves as the primary scaffold. Modifications include:

  • Carboxamide derivatives (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) via hydrolysis of nitrile or ester groups .
  • Thiourea derivatives via reaction with benzoylisothiocyanate .
  • Fused pyrimidines or pyranothiazoles through cyclization with malononitrile or ethyl cyanoacetate .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Yields are influenced by solvent polarity (e.g., 1,4-dioxane vs. acetonitrile), temperature control (reflux vs. room temperature), and catalyst selection (e.g., triethylamine for deprotonation). For example, cyclization reactions with malononitrile achieved 67% yield in 1,4-dioxane under reflux, while thiourea adducts required prolonged stirring at room temperature . Microwave-assisted synthesis may reduce reaction times for sterically hindered derivatives.

Q. How do structural modifications impact antitumor activity, and how can contradictory data across cell lines be resolved?

Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on aryl substituents show enhanced activity against cancer cell lines (e.g., pyrano[2,3-d]thiazole derivative 6a with IC₅₀ = 1.2 µM vs. HepG2) . Contradictions in activity data (e.g., low efficacy in MCF-7 but high potency in HCT-116) may arise from cell-specific uptake mechanisms or metabolic stability . Cross-validation using 3D spheroid models or patient-derived xenografts (PDX) is recommended to address discrepancies .

Q. What mechanistic insights exist for the analgesic activity of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives?

Derivatives like 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit COX-2 inhibition and opioid receptor modulation . In vivo studies using the "hot plate" test showed these compounds outperformed metamizole (latency time increase: 12.5 s vs. 8.2 s at 50 mg/kg). Mechanistic studies should combine molecular docking (e.g., COX-2 active site) and knockout mouse models to validate targets .

Q. How can the pharmacokinetic profile of these derivatives be improved for CNS-targeted applications?

LogP optimization (target range: 2–3) via substituent engineering (e.g., replacing esters with carboxamides) enhances blood-brain barrier penetration. For example, replacing the ethyl ester in this compound with a tert-butyl carboxamide increased brain-plasma ratio from 0.3 to 1.8 in rats . Prodrug strategies (e.g., phosphate esters) may improve aqueous solubility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate
Reactant of Route 2
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Diethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,6-dicarboxylate

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